molecular formula C6H11BrO2 B1269514 2-(3-Bromopropyl)-1,3-dioxolane CAS No. 62563-07-9

2-(3-Bromopropyl)-1,3-dioxolane

Cat. No. B1269514
CAS RN: 62563-07-9
M. Wt: 195.05 g/mol
InChI Key: IQIXIJRPYSOGPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dioxolane derivatives involves multiple steps, including condensation, reduction, sulfonylation, and bromination processes. For instance, 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl is synthesized from benzaldehyde through a series of reactions, highlighting the versatility of dioxolane compounds in organic synthesis (Sun Xiao-qiang, 2009).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by the dioxolane ring, a five-membered cyclic acetal, which significantly influences their chemical properties and reactivity. The presence of substituents, such as bromomethyl groups, further modifies these characteristics, enabling a wide range of chemical transformations.

Chemical Reactions and Properties

Dioxolane compounds undergo various chemical reactions, including bromination, dehydrobromination, and acetal protection removal, demonstrating their reactivity and utility in organic synthesis. For example, the synthesis of 1-Bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination and subsequent reaction steps to yield the final product (R. Carlson et al., 2011).

Scientific Research Applications

Renewable Energy and Fuel Additives

2-(3-Bromopropyl)-1,3-dioxolane and its derivatives have potential applications in renewable energy, particularly as components in gasoline, solvents, and fuel additives. For instance, a study demonstrated the use of 1,3-dioxolane derivatives in creating a sustainable gasoline blending component with high anti-knock properties and a greater net heat of combustion compared to ethanol (Harvey, Merriman, & Quintana, 2016).

Chemical Synthesis and Industrial Applications

The compound and its related derivatives are used extensively in chemical synthesis. For example, a synthetic procedure involving 2-(3-Bromopropyl)-1,3-dioxolane derivatives has been developed for preparing complex organic compounds (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009). Similarly, another study explored the synthesis of various organic compounds using 1,3-dioxolane derivatives, indicating their versatility in chemical reactions (Kumar & Negi, 2015).

Pharmaceutical and Biomedical Research

In the field of pharmaceuticals, derivatives of 1,3-dioxolane are used in the synthesis of complex molecules. This includes the development of compounds that could potentially serve as intermediates in the synthesis of various pharmaceutical products (Johnson & Miller, 2009).

Material Science and Engineering

1,3-Dioxolane derivatives play a significant role in material science, particularly in the synthesis of polymers and other advanced materials. For instance, a study on the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives used 1,3-dioxolane derivatives, highlighting their application in developing materials with unique properties like high water absorption capacity (Kumar & Negi, 2015).

Liquid Crystal Technology

1,3-Dioxolane derivatives have been investigated for their applications in liquid crystal technology. Research has shown that these derivatives can enhance the dielectric and optical anisotropy of liquid crystals, making them suitable for use in advanced display technologies (Chen et al., 2015).

Green Chemistry and Sustainable Processes

The compound and its derivatives are also relevant in green chemistry. A study explored the process optimization and plant-wide control in the production of 1,3-dioxolane, emphasizing the importance of efficient and sustainable manufacturing processes (Pan et al., 2020).

Safety And Hazards

“2-(3-Bromopropyl)-1,3-dioxolane” is classified as a combustible liquid . It is recommended to avoid heat, flame, shock, and other chemicals . In case of contact, it may cause burns to skin and eyes .

Future Directions

“2-(3-Bromopropyl)-1,3-dioxolane” and similar compounds have potential applications in various fields. For instance, polybenzimidazoles doped with phosphoric acid, which can be stabilized by covalent silanol crosslinking, are promising electrolytes for medium temperature fuel cells .

properties

IUPAC Name

2-(3-bromopropyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXIJRPYSOGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326815
Record name 2-(3-bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-1,3-dioxolane

CAS RN

62563-07-9
Record name 2-(3-bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At -70° C., 50 ml of a 1.2-molar solution of diisobutyl aluminum hydride in toluene is added dropwise gradually to a solution of 9.6 g of the ethyl ester of bromobutyric acid in 595 ml of toluene; the mixture is stirred for 15 minutes at -70° C. and then combined dropwise with 10 ml of isopropyl alcohol and 25 ml of water. The mixture is agitated for 2 hours at room temperature, filtered, the filtrate dried with magnesium sulfate and evaporated under vacuum at 25° C. The residue is dissolved in 500 ml of toluene, 10 ml of ethylene glycol and 100 mg of p-toluenesulfonic acid are added, and the mixture is refluxed for 6 hours with the use of a water trap. Subsequently the mixture is diluted with 500 ml of ether, shaken once with a 5% sodium bicarbonate solution and three times with water, the organic extract is dried with magnesium sulfate and concentrated under vacuum at 30° C. Distillation of the residue at 0.6 torr and 43°-45° C. yields 6.8 g of 2-(3-bromopropyl)-1,3-dioxolane as a colorless liquid.
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ethyl ester
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9.6 g
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595 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Winterer, K Kempf, R Schobert - The Journal of Organic …, 2016 - ACS Publications
An isomer of the 3-decalinoyltetramic acid methiosetin was synthesized for the first time. The decalin moiety was established by a late-stage intramolecular Diels–Alder cyclization …
Number of citations: 17 pubs.acs.org
S Konzuch, T Umeda, J Held, S Hähn… - Journal of medicinal …, 2014 - ACS Publications
1-Deoxy-d-xylulose 5-phosphate reductoisomerase of Plasmodium falciparum (PfIspC, PfDxr), believed to be the rate-limiting enzyme of the nonmevalonate pathway of isoprenoid …
Number of citations: 32 pubs.acs.org
SA Cochrane, CT Lohans, MJ van Belkum… - Organic & …, 2015 - pubs.rsc.org
Previously other groups had reported that Paenibacillus polymyxa NRRL B-30507 produces SRCAM 37, a type IIA bacteriocin with antimicrobial activity against Campylobacter jejuni. …
Number of citations: 45 pubs.rsc.org
E Champeil, C Crean, C Larraya, G Pescitelli, G Proni… - Tetrahedron, 2008 - Elsevier
The reaction of [60]fullerene with organolithium and Grignard reagents carrying orthoester, acetal or other end groups yielded adducts 3–5 at the 6–6 bond of C60 after quenching with …
Number of citations: 33 www.sciencedirect.com
HY Kim, JY Lee, CJ Hsieh, M Taylor… - International journal of …, 2022 - mdpi.com
Previous studies have confirmed that the binding of D 3 receptor antagonists is competitively inhibited by endogenous dopamine despite excellent binding affinity for D 3 receptors. This …
Number of citations: 1 www.mdpi.com
D Kim, PJ Shim, J Lee, CW Park… - The Journal of Organic …, 2000 - ACS Publications
Histrionicotoxin derivatives have long been attractive targets for synthetic chemists as a result of their useful neurophysical properties, low natural abundance, and the unique structural …
Number of citations: 23 pubs.acs.org
M Amat, N Llor, J Hidalgo, C Escolano… - The Journal of Organic …, 2003 - ACS Publications
Starting from a common lactam, (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine (1), or its enantiomer, the enantioselective synthesis of 2-alkylpiperidines …
Number of citations: 203 pubs.acs.org
P Mackey - 2020 - cora.ucc.ie
This thesis is split into two sections based on two different areas of research. Part 1 The asymmetric α-alkylation of ketones is one of the most fundamental yet challenging …
Number of citations: 2 cora.ucc.ie
BC Loosley - 2017 - open.library.ubc.ca
This thesis describes work attempting to synthesize and derivatize marine natural products. Chapter 1 outlines a brief history of natural products chemistry. It explains why modern …
Number of citations: 2 open.library.ubc.ca
LAT Allen - 2015 - spiral.imperial.ac.uk
In this thesis further developments on the thermal cascade reaction discovered in the Parsons group have been made. The substrate scope has been increased to include the ketone …
Number of citations: 2 spiral.imperial.ac.uk

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